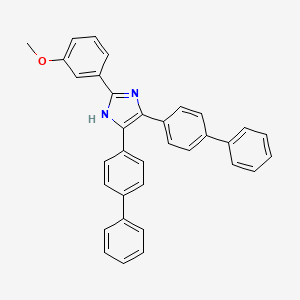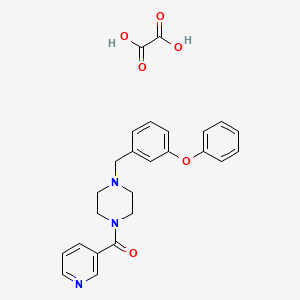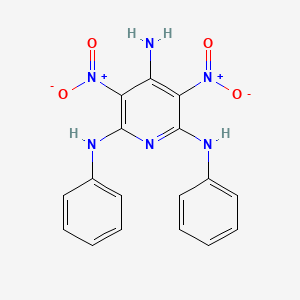
3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine, also known as DPA, is a nitrogen-rich organic compound that has been widely studied for its potential applications in various fields of science. DPA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 406.4 g/mol. This compound is known for its ability to form stable complexes with metal ions, making it a useful chelating agent in analytical chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine is based on its ability to form stable complexes with metal ions. This property allows 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine to bind to metal ions in biological systems, which can affect the biochemical and physiological processes in cells. For example, 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has been shown to inhibit the activity of metalloproteases, which are enzymes that are involved in various physiological processes such as tissue remodeling and wound healing.
Biochemical and Physiological Effects
3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has been shown to have a variety of biochemical and physiological effects in cells and organisms. For example, 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has been shown to inhibit the growth of cancer cells by chelating metal ions that are required for cell proliferation. 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In addition, 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has been investigated for its potential use as a therapeutic agent for diseases such as Alzheimer's disease and Parkinson's disease, which are characterized by abnormal accumulation of metal ions in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive compound that can be produced in large quantities. It is also highly soluble in organic solvents, which makes it easy to work with in the laboratory. However, 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has some limitations as well. It can form complexes with a wide range of metal ions, which can make it difficult to study specific metal-ion interactions. In addition, 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine. One area of research is the development of new methods for synthesizing 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine and related compounds. Another area of research is the investigation of the potential therapeutic applications of 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine for diseases such as cancer and neurodegenerative diseases. In addition, there is a need for further studies on the biochemical and physiological effects of 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine in cells and organisms, as well as its interactions with metal ions in biological systems. Overall, 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine is a promising compound with a wide range of potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine involves the reaction of 2,6-diaminopyridine with nitrobenzene in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including nitration, reduction, and cyclization, to yield the final product. This method of synthesis has been well-established and has been used to produce 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine in large quantities for research purposes.
Aplicaciones Científicas De Investigación
3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has been extensively studied for its potential applications in various fields of science, including analytical chemistry, biochemistry, and pharmacology. In analytical chemistry, 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine is used as a chelating agent to form stable complexes with metal ions, which can be detected and quantified using various analytical techniques such as UV-Vis spectroscopy and fluorescence spectroscopy. In biochemistry, 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has been used to study the interactions between metal ions and biological molecules such as proteins and nucleic acids. In pharmacology, 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has been investigated for its potential use as a drug delivery agent and as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
3,5-dinitro-2-N,6-N-diphenylpyridine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O4/c18-13-14(22(24)25)16(19-11-7-3-1-4-8-11)21-17(15(13)23(26)27)20-12-9-5-2-6-10-12/h1-10H,(H4,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGGOFIQPVPHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dinitro-2-N,6-N-diphenylpyridine-2,4,6-triamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-fluorobenzyl)oxy]benzonitrile](/img/structure/B4968557.png)
![[1,2-phenylenebis(methylene)]bis[bis(2-methylphenyl)phosphine] dioxide](/img/structure/B4968574.png)
![3-[(3-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B4968584.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968590.png)
![3,4,6-trichloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-benzothiophene-2-carboxamide](/img/structure/B4968596.png)
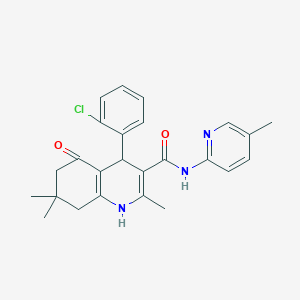
![1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinecarboxamide](/img/structure/B4968607.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4968616.png)
![4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B4968618.png)
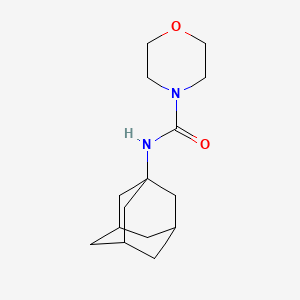
![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968636.png)
